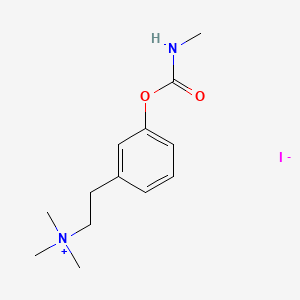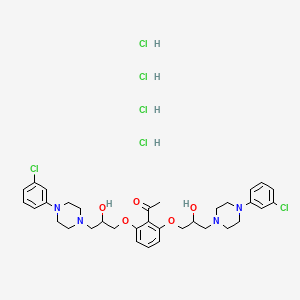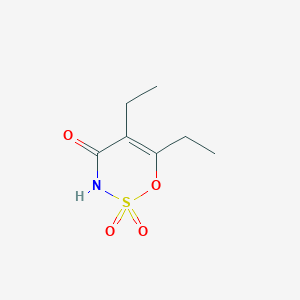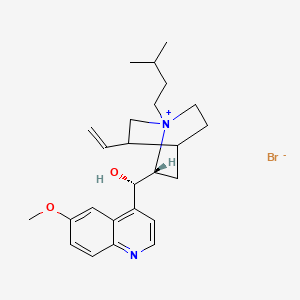
Quinine, isoamylbromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinine, isoamylbromide is a compound that combines the properties of quinine, a well-known antimalarial drug, with isoamylbromide, a brominated organic compound. Quinine is an alkaloid derived from the bark of the cinchona tree and has been used for centuries to treat malaria . Isoamylbromide, on the other hand, is an organic compound used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinine, isoamylbromide involves several steps. Quinine is first extracted from the bark of the cinchona tree. The extracted quinine is then reacted with isoamylbromide under controlled conditions to form the desired compound. The reaction typically involves the use of a solvent such as methanol or ethanol and is carried out at a temperature range of 50-70°C .
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves the extraction of quinine, followed by its reaction with isoamylbromide in large reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Quinine, isoamylbromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinine derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The bromine atom in isoamylbromide can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.
Major Products Formed
The major products formed from these reactions include various quinine derivatives and substituted isoamylbromide compounds. These products have different chemical and biological properties, making them useful in various applications .
Wissenschaftliche Forschungsanwendungen
Quinine, isoamylbromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimalarial and antimicrobial properties.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in the treatment of malaria and other parasitic infections.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemicals
Wirkmechanismus
The mechanism of action of quinine, isoamylbromide involves its interaction with molecular targets in the malaria parasite. Quinine interferes with the parasite’s ability to break down and digest hemoglobin, leading to the accumulation of toxic heme molecules that kill the parasite . Isoamylbromide may enhance the delivery and effectiveness of quinine by improving its solubility and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: Another antimalarial drug with a similar mechanism of action.
Mefloquine: A quinoline derivative used to treat and prevent malaria.
Primaquine: An antimalarial drug effective against the liver stages of the parasite
Uniqueness
Quinine, isoamylbromide is unique due to its combination of quinine and isoamylbromide, which may offer enhanced properties compared to other antimalarial drugs. The presence of isoamylbromide can improve the compound’s solubility and stability, potentially leading to better therapeutic outcomes .
Eigenschaften
CAS-Nummer |
63717-09-9 |
|---|---|
Molekularformel |
C25H35BrN2O2 |
Molekulargewicht |
475.5 g/mol |
IUPAC-Name |
(S)-[(2R)-5-ethenyl-1-(3-methylbutyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide |
InChI |
InChI=1S/C25H35N2O2.BrH/c1-5-18-16-27(12-9-17(2)3)13-10-19(18)14-24(27)25(28)21-8-11-26-23-7-6-20(29-4)15-22(21)23;/h5-8,11,15,17-19,24-25,28H,1,9-10,12-14,16H2,2-4H3;1H/q+1;/p-1/t18?,19?,24-,25+,27?;/m1./s1 |
InChI-Schlüssel |
KQNVLZYYDYGQMY-LBCIAOCBSA-M |
Isomerische SMILES |
CC(C)CC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-] |
Kanonische SMILES |
CC(C)CC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13784732.png)
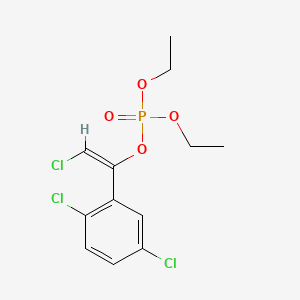
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]-](/img/structure/B13784748.png)
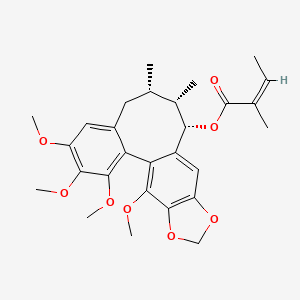
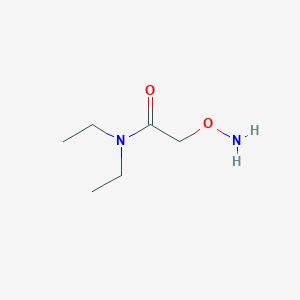
![2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13784772.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-](/img/structure/B13784777.png)
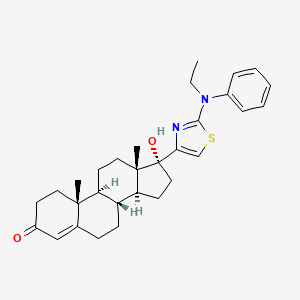
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13784784.png)
![diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate](/img/structure/B13784790.png)
